N-methyl-2-phenoxy-N-phenylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
18859-21-7 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-methyl-2-phenoxy-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-16(13-8-4-2-5-9-13)15(17)12-18-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
YLNWLGACDSFZBG-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
Other CAS No. |
18859-21-7 |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis Route from Patent CN1634874A
The patented method involves three sequential steps: aminolysis of methyl chloroacetate , phenoxide generation , and nucleophilic substitution .
Step 1: Aminolysis of Methyl Chloroacetate
Methyl chloroacetate reacts with a 27–32% methylamine solution in methanol at −10°C to 0°C to yield 2-chloroacetamide. The low-temperature regime minimizes side reactions such as over-alkylation. The reaction equation is:
This intermediate is isolated via distillation and used directly in the next step.
Step 2: Phenoxide Formation
Phenoxyphenol is treated with anhydrous potassium carbonate in N,N-dimethylformamide (DMF) at 50–80°C to form the phenoxide ion. The carbonate base deprotonates the phenolic hydroxyl group, enhancing nucleophilicity.
Step 3: Nucleophilic Substitution
The phenoxide reacts with 2-chloroacetamide in DMF at 80–110°C for 2–5 hours. The chloroacetamide’s electrophilic carbon is attacked by the phenoxide, displacing chloride and forming the target compound:
Crude product purification involves recrystallization from alkaline aqueous solutions, yielding ≥99% purity.
Table 1: Key Reaction Parameters from Patent CN1634874A
| Parameter | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Temperature Range | −10°C to 0°C | 50°C to 80°C | 80°C to 110°C |
| Time | 1–2 hours | 1–3 hours | 2–5 hours |
| Solvent | Methanol | DMF | DMF |
| Yield (Crude Product) | 85–90% | N/A | 70–75% |
Optimization of Reaction Conditions
Temperature Effects on Yield
The patent’s examples demonstrate temperature-dependent yields:
-
Example 1 : Heating Step 3 to 85°C produces 24 g of product (75% yield).
-
Example 2 : Reducing Step 3 to 70°C decreases the yield to 19 g (59%).
Elevated temperatures favor faster kinetics but risk side reactions like DMF decomposition. A balance between 80°C and 100°C optimizes both speed and purity.
Solvent and Base Selection
DMF is preferred for its high polarity and ability to stabilize ionic intermediates. Substituting DMF with dimethyl sulfoxide (DMSO) reduces yields by 15–20%, likely due to poorer phenoxide solubility. Potassium carbonate outperforms sodium carbonate as a base, achieving complete phenoxide formation within 1 hour.
Physicochemical Characterization
Table 2: Physical Properties of N-Methyl-2-Phenoxy-N-Phenylacetamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅NO₂ | |
| Molecular Weight | 241.285 g/mol | |
| Density | 1.152 g/cm³ | |
| Boiling Point | 378.9°C at 760 mmHg | |
| Flash Point | 183°C |
Recrystallization from alkaline water removes unreacted phenoxyphenol and potassium chloride byproducts, confirmed via thin-layer chromatography (TLC). Nuclear magnetic resonance (NMR) spectra validate the structure, with characteristic peaks at δ 4.8 ppm (–OCH₂–) and δ 6.9–8.0 ppm (aromatic protons).
Industrial Scalability and Challenges
Scaling the patented method requires addressing DMF’s high boiling point (153°C), which complicates solvent recovery. Continuous distillation systems improve DMF reuse by 80–85%, reducing costs. Additionally, substituting methylamine gas for methanol solutions enhances reaction rates but necessitates pressurized reactors .
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